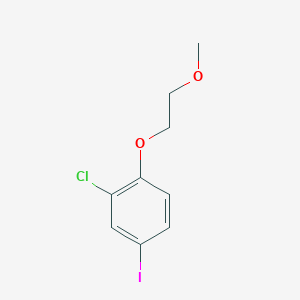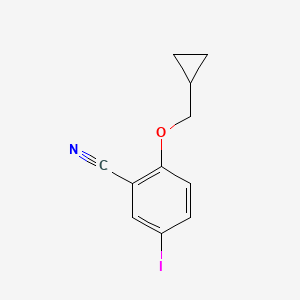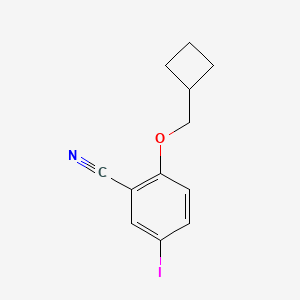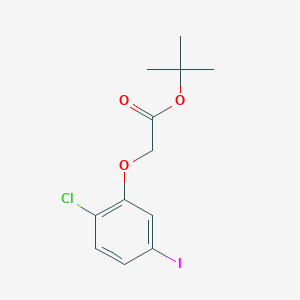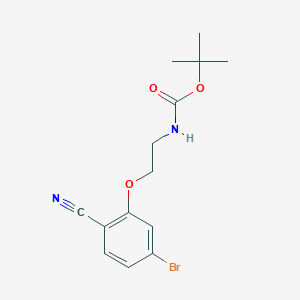
5-Ethynyl-1,3-difluoro-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-1,3-difluoro-2-isopropoxybenzene: is an organic compound with the molecular formula C11H10F2O It is characterized by the presence of an ethynyl group attached to a benzene ring that also contains two fluorine atoms and an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluoro-2-isopropoxybenzene.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine. The reaction temperature is typically maintained between 50-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The ethynyl group can be used in click chemistry for bioconjugation applications, allowing the attachment of biomolecules to various surfaces or other molecules.
Medicine:
Drug Development: The compound’s unique structure may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene depends on its specific application. For example:
In Bioconjugation: The ethynyl group can undergo a cycloaddition reaction with azides to form triazoles, facilitating the attachment of biomolecules.
In Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparación Con Compuestos Similares
5-Ethynyl-1,2,3-trifluorobenzene: Similar in structure but with an additional fluorine atom.
1-Ethynyl-3,5-difluoro-2-isopropoxybenzene: Similar but with a different substitution pattern on the benzene ring.
Uniqueness:
Structural Features: The combination of an ethynyl group, two fluorine atoms, and an isopropoxy group on the benzene ring makes 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene unique.
Reactivity: The presence of the ethynyl group provides opportunities for various chemical modifications, making it a versatile compound for research applications.
Propiedades
IUPAC Name |
5-ethynyl-1,3-difluoro-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-4-8-5-9(12)11(10(13)6-8)14-7(2)3/h1,5-7H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFNSSMORUTRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)C#C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
